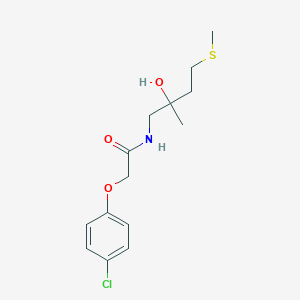
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide, also known as cloxyfonac, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). Cloxyfonac has been extensively studied for its potential therapeutic applications in various diseases due to its anti-inflammatory, analgesic, and antipyretic properties.
Mecanismo De Acción
Cloxyfonac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX enzymes, 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Cloxyfonac has been shown to have a high affinity for COX-2 enzymes, which are predominantly expressed in inflamed tissues. By selectively inhibiting COX-2 enzymes, 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide reduces inflammation without affecting the normal physiological functions of COX-1 enzymes, which are responsible for the production of prostaglandins that protect the gastrointestinal tract.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cloxyfonac has several advantages as a research tool, including its high potency, selectivity, and specificity for COX-2 enzymes. However, one of the limitations of using 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide in lab experiments is its potential to interfere with other cellular pathways, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide. One area of interest is the development of new formulations of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide that can improve its bioavailability and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide in other diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanisms of action of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide and its potential interactions with other cellular pathways.
In conclusion, 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is a promising compound that has potential therapeutic applications in various diseases due to its anti-inflammatory, analgesic, and antipyretic properties. Further research is needed to fully understand the mechanisms of action of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide and its potential therapeutic applications.
Métodos De Síntesis
Cloxyfonac can be synthesized through a multi-step process starting from 4-chlorophenol and 2-hydroxy-2-methyl-4-(methylthio)butylamine. The reaction involves the formation of an amide bond between the two precursors, followed by the introduction of an acetyl group to form the final product.
Aplicaciones Científicas De Investigación
Cloxyfonac has been studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. Several studies have demonstrated the efficacy of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide in reducing pain, inflammation, and fever.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S/c1-14(18,7-8-20-2)10-16-13(17)9-19-12-5-3-11(15)4-6-12/h3-6,18H,7-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCESQZCJDLUQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)COC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

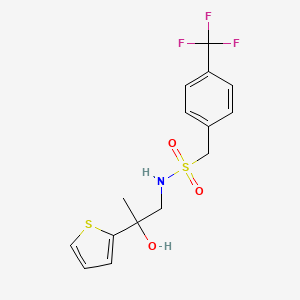
![N-(3-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2908184.png)
![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxamide](/img/structure/B2908185.png)
![N-butyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2908186.png)

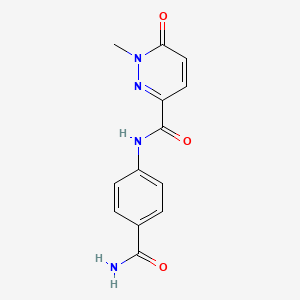
![N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylquinazolin-3-yl]butanamide](/img/structure/B2908192.png)
![3-ethyl-N-(4-isopropylphenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2908195.png)
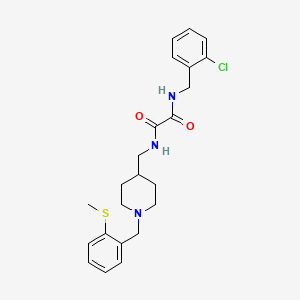
![Methyl 2-(4-bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2908198.png)
![6-(Benzo[d][1,3]dioxol-5-yl)-3-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2908199.png)
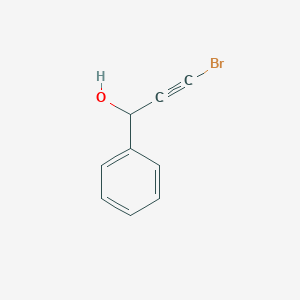

![1-(2,3-Dihydroindol-1-yl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2908203.png)